molecular formula C19H18FN3O2S B2494696 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide CAS No. 897455-59-3

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide

Cat. No.: B2494696
CAS No.: 897455-59-3
M. Wt: 371.43
InChI Key: MPYOWCACGSONDD-UHFFFAOYSA-N
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Description

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a synthetic organic compound designed for research applications. Its molecular structure integrates several pharmacologically relevant features: a 1H-imidazole core, a 4-fluorophenyl group, and a 3-methoxybenzamide moiety connected via a thioethyl linker. This specific architecture suggests potential for interaction with various biological targets. Research into compounds containing the 2-(4-fluorophenyl)-1H-imidazole scaffold is of significant interest in medicinal chemistry. Structurally similar molecules, particularly 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, have been identified as promising templates for developing Positive Allosteric Modulators (PAMs) of the α1β2γ2 GABA-A receptor . These modulators interact with the receptor's benzodiazepine site and have shown improved metabolic stability and reduced potential for hepatotoxicity compared to older drug classes like imidazopyridines (e.g., zolpidem) . This makes the core scaffold a valuable chemical space for exploring new neurological therapeutics. The incorporation of a thioether (sulfanyl) linker and a methoxybenzamide group in this compound may further influence its physicochemical properties, such as solubility and metabolic resistance, and could be key to its specific mechanism of action. The compound is intended for use in early-stage pharmacological research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling in the context of central nervous system (CNS) disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYOWCACGSONDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol under basic conditions.

    Benzamide Formation: The final step involves the coupling of the thioether-imidazole intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide undergoes several types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    Pathway Interference: It can interfere with metabolic or signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key Structural Features of the Target Compound:
  • Benzamide core : 3-methoxy substitution on the aromatic ring.
  • Thioethyl linker : Connects the benzamide to the imidazole ring.
  • Heterocyclic moiety : 5-(4-fluorophenyl)-1H-imidazole.
Comparative Analysis with Evidence-Based Analogues:
Compound Name / ID Key Structural Differences Functional Groups Synthesis Yield (%) Notable Spectral Data (IR, NMR) Reference
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., 7a–7l) Thiadiazole ring instead of imidazole; piperidine substitution on thioethyl chain. Thiadiazole, benzamide, thioether Not specified IR: C=O ~1670 cm⁻¹; ¹H-NMR: aromatic protons at 7.3–8.3 ppm
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole fused with pyridine; acetyl and methyl substituents. Thiadiazole, pyridine, acetyl 80 IR: 1679, 1605 cm⁻¹ (C=O); MS: m/z 415 (M++1)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide core; trifluoromethyl phenoxy substituent. Pyridine, carboxamide, difluorophenyl Not specified N/A (pesticide use)
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives Benzimidazole fused with benzene; benzo[d][1,3]dioxol substituent. Benzimidazole, fluorine, dioxolane Not specified N/A (synthetic protocol only)

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :
    • The target’s benzamide C=O stretch (~1650–1680 cm⁻¹) aligns with analogues in (1605–1679 cm⁻¹) .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) in compounds confirms thione tautomers, relevant for sulfur-containing analogues .
  • ¹H-NMR :
    • Aromatic protons in the target’s 4-fluorophenyl and 3-methoxybenzamide groups would resonate at δ 7.0–8.5 ppm, similar to compounds in and .

Biological Activity

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal, ammonia, and an aldehyde.
  • Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group.
  • Thioether Formation : The imidazole derivative reacts with a thiol to form the thioether linkage.
  • Benzamide Formation : The final product is synthesized by coupling the thioether-imidazole intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Biological Mechanisms

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
  • Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives similar to this compound exhibit antiproliferative effects against cancer cell lines such as MCF-7, with IC50 values ranging from 1.2 to 5.3 µM .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
2-hydroxy-substituted derivative1.2MCF-7
Cyano-substituted derivative1.2–5.3Various
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of compounds related to this compound:

  • Anti-HBV Activity : A study on related benzamide derivatives demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV). These compounds increased intracellular levels of APOBEC3G, which inhibits HBV replication .
  • Antiproliferative Studies : Research on imidazole derivatives revealed significant antiproliferative activity against various cancer cell lines, indicating that modifications in the structure can enhance biological efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural DifferencesBiological Activity
N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamideLacks fluorophenyl groupDifferent activity profile
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamideChlorine instead of fluorineVariations in reactivity

The presence of the fluorophenyl group enhances lipophilicity and potentially increases biological activity compared to other derivatives.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the imidazole-thiol core. Key steps include:

Thiolation: Reacting 5-(4-fluorophenyl)-1H-imidazole-2-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours .

Amide Coupling: Introducing the 3-methoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at room temperature for 24 hours .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .

Optimization Tips:

  • Microwave-assisted synthesis can reduce reaction times by 30–50% while improving yields .
  • Solvent choice (e.g., DMF vs. acetonitrile) impacts nucleophilic substitution efficiency .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
Standard characterization techniques include:

Technique Key Data Purpose
NMR (¹H/¹³C) δ 7.8–7.2 (aromatic H), δ 4.3 (–SCH₂–), δ 3.8 (OCH₃) Confirms functional groups and connectivity
Mass Spectrometry [M+H]⁺ at m/z 415.1 (calculated), isotopic pattern matches Cl/F presence Verifies molecular weight and purity
X-ray Crystallography SHELX-refined structure (CCDC entry) showing dihedral angles between aromatic rings Resolves 3D conformation and packing

Note: Discrepancies in melting points or spectral data may indicate impurities; repeat recrystallization or use preparative HPLC .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:
Prioritize assays based on structural analogs (e.g., imidazole-thioethers with known antimicrobial/anticancer activity):

  • Antimicrobial: Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorometric assays targeting COX-1/2 or PFOR enzymes, comparing to positive controls (e.g., celecoxib, nitazoxanide) .

Key Parameters:

  • Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
  • Include a stability assessment (e.g., HPLC monitoring over 24h in PBS) .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or microbial strains. Standardize protocols using CLSI guidelines .
  • Compound Stability: Degradation under assay conditions (e.g., pH-dependent hydrolysis of the thioether bond). Validate stability via LC-MS .
  • Off-Target Effects: Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .

Case Example:
If one study reports potent COX-2 inhibition but another shows no effect, re-test using recombinant COX-2 enzyme and compare to structural analogs (e.g., trifluoromethoxy derivatives) to identify critical substituents .

Advanced: What mechanistic strategies identify the compound’s biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., COX-2 active site). Prioritize poses with low RMSD (<2.0 Å) and strong hydrogen bonding (e.g., imidazole N–H⋯Tyr355) .

Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to purified targets (e.g., PFOR enzyme) .

Transcriptomics: RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

Validation:

  • Compare to known inhibitors (e.g., paclitaxel for microtubule disruption) in functional assays .

Advanced: How can computational modeling optimize derivatives for enhanced activity?

Methodological Answer:

QSAR Modeling: Train models on a library of 50+ analogs to correlate substituents (e.g., –OCH₃ vs. –CF₃) with bioactivity .

ADMET Prediction: SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity (CYP3A4 inhibition score <0.5) .

Free Energy Perturbation (FEP): Simulate substitutions (e.g., 4-fluorophenyl → 4-Cl) to predict ΔΔG of binding .

Example:
Replacing the 3-methoxy group with a trifluoromethyl (–CF₃) improved COX-2 inhibition by 40% in silico, validated by synthesis .

Advanced: What analytical methods address challenges in reaction mechanism elucidation?

Methodological Answer:

  • Kinetic Studies: Monitor thiolate intermediate formation via UV-Vis at 290 nm during nucleophilic substitution .
  • Isotope Labeling: Use ³⁴S-labeled thiol to track sulfur incorporation via MALDI-TOF .
  • DFT Calculations: Gaussian 16 to map energy barriers for amide bond rotation or ring puckering .

Key Insight:
The thioether linkage’s rotational barrier (∼8 kcal/mol) may influence conformational stability in biological systems .

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